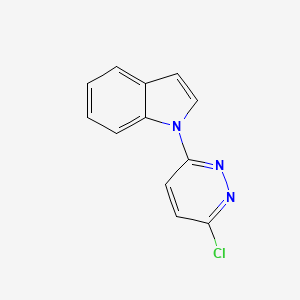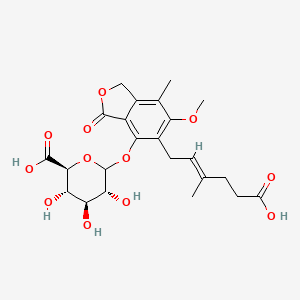
Mycophenolic acid b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycophenolic acid β-D-glucuronide is a metabolite of mycophenolic acid, an immunosuppressant drug widely used in organ transplantation to prevent rejection. Mycophenolic acid is derived from the fungus Penicillium species and is known for its ability to inhibit inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanosine nucleotides in lymphocytes . The β-D-glucuronide form is a result of the glucuronidation process, which enhances the compound’s solubility and facilitates its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid β-D-glucuronide typically involves the glucuronidation of mycophenolic acid. This process can be achieved enzymatically using UDP-glucuronosyltransferase isoforms such as UGT1A9, UGT1A8, UGT1A7, and UGT1A10 . The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH.
Industrial Production Methods: Industrial production of mycophenolic acid β-D-glucuronide follows similar principles but on a larger scale. The process involves fermentation of Penicillium species to produce mycophenolic acid, followed by enzymatic glucuronidation. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and concentration .
化学反応の分析
Types of Reactions: Mycophenolic acid β-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of mycophenolic acid .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes.
Major Products:
Hydrolysis: Mycophenolic acid.
Conjugation: Mycophenolic acid β-D-glucuronide.
科学的研究の応用
Mycophenolic acid β-D-glucuronide has several applications in scientific research:
作用機序
Mycophenolic acid β-D-glucuronide itself is not pharmacologically active. it serves as a metabolite of mycophenolic acid, which exerts its effects by inhibiting inosine monophosphate dehydrogenase. This inhibition leads to a decrease in guanosine nucleotide synthesis, thereby suppressing the proliferation of T and B lymphocytes . The glucuronidation process enhances the solubility and excretion of mycophenolic acid, aiding in its clearance from the body.
類似化合物との比較
Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, designed to improve bioavailability.
Acyl Glucuronide Metabolites: Other glucuronide metabolites of mycophenolic acid, such as acyl glucuronide, which have different pharmacokinetic properties.
Uniqueness: Mycophenolic acid β-D-glucuronide is unique due to its role in the metabolism and excretion of mycophenolic acid. Unlike its parent compound, it is not pharmacologically active but is crucial for the drug’s elimination from the body .
特性
分子式 |
C23H28O12 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23?/m0/s1 |
InChIキー |
BYFGTSAYQQIUCN-NPKRSCAJSA-N |
異性体SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)

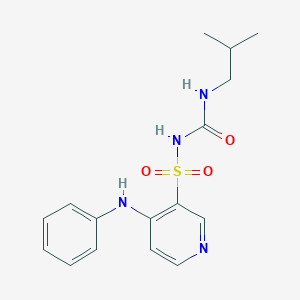
amine](/img/structure/B13413433.png)

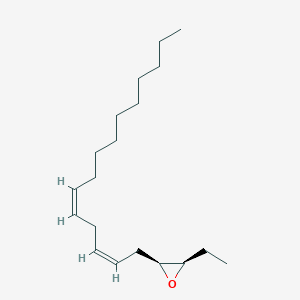


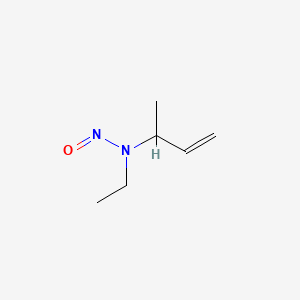
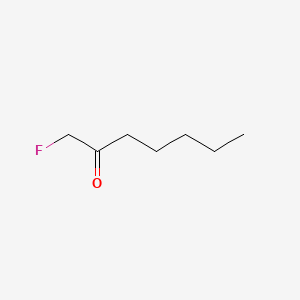
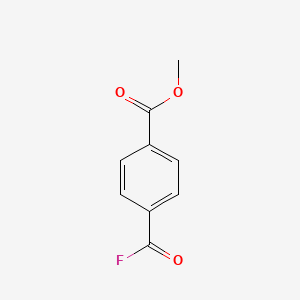

![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)
